4-tert-Butyldiméthylsilyl-5'-chloro-4a'-hydroxy Simvastatine

Vue d'ensemble

Description

4-tert-Butyldimethylsilyl-5’-chloro-4a’-hydroxy Simvastatin is a derivative of Simvastatin, a widely used cholesterol-lowering agent

Applications De Recherche Scientifique

4-tert-Butyldimethylsilyl-5’-chloro-4a’-hydroxy Simvastatin has several applications in scientific research:

Chemistry: Used as a precursor for the synthesis of novel statin derivatives with potential therapeutic benefits.

Biology: Studied for its effects on cholesterol biosynthesis and lipid metabolism.

Medicine: Investigated for its potential as a cholesterol-lowering agent with improved pharmacokinetic properties.

Industry: Utilized in the development of pharmaceutical formulations and drug delivery systems.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-Butyldimethylsilyl-5’-chloro-4a’-hydroxy Simvastatin typically involves multiple steps, starting from Simvastatin. The key steps include:

Protection of the hydroxy group: The hydroxy group of Simvastatin is protected using tert-butyldimethylsilyl chloride in the presence of a base such as imidazole.

Chlorination: The protected Simvastatin is then subjected to chlorination using reagents like thionyl chloride or phosphorus pentachloride.

Deprotection: The final step involves the removal of the tert-butyldimethylsilyl protecting group using a fluoride source such as tetrabutylammonium fluoride.

Industrial Production Methods

Industrial production of 4-tert-Butyldimethylsilyl-5’-chloro-4a’-hydroxy Simvastatin follows similar synthetic routes but is optimized for large-scale production. This includes the use of automated reactors, continuous flow processes, and stringent quality control measures to ensure high purity and yield.

Analyse Des Réactions Chimiques

Types of Reactions

4-tert-Butyldimethylsilyl-5’-chloro-4a’-hydroxy Simvastatin undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like pyridinium chlorochromate.

Reduction: The chloro substituent can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.

Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

Oxidation: Pyridinium chlorochromate in dichloromethane.

Reduction: Lithium aluminum hydride in tetrahydrofuran.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.

Major Products Formed

Oxidation: Formation of a ketone derivative.

Reduction: Formation of a dechlorinated product.

Substitution: Formation of substituted derivatives with various functional groups.

Mécanisme D'action

The mechanism of action of 4-tert-Butyldimethylsilyl-5’-chloro-4a’-hydroxy Simvastatin involves the inhibition of HMG-CoA reductase, the enzyme responsible for the conversion of HMG-CoA to mevalonate, a key step in cholesterol biosynthesis. By inhibiting this enzyme, the compound reduces the synthesis of cholesterol in the liver, leading to lower blood cholesterol levels. The presence of the tert-butyldimethylsilyl group may enhance the compound’s stability and bioavailability.

Comparaison Avec Des Composés Similaires

Similar Compounds

Simvastatin: The parent compound, widely used as a cholesterol-lowering agent.

Atorvastatin: Another statin with a similar mechanism of action but different chemical structure.

Rosuvastatin: A statin with higher potency and different pharmacokinetic properties.

Uniqueness

4-tert-Butyldimethylsilyl-5’-chloro-4a’-hydroxy Simvastatin is unique due to the presence of the tert-butyldimethylsilyl group, which may confer enhanced stability and bioavailability compared to other statins. Additionally, the chloro and hydroxy substituents provide opportunities for further chemical modifications and the development of novel derivatives with potentially improved therapeutic properties.

Activité Biologique

4-tert-Butyldimethylsilyl-5'-chloro-4a'-hydroxy Simvastatin is a derivative of the well-known cholesterol-lowering drug Simvastatin, which belongs to the statin class. This compound has garnered attention for its potential biological activities, including its effects on lipid metabolism, anti-inflammatory properties, and possible applications in cancer therapy. This article reviews the biological activity of this compound based on various research findings.

- Chemical Name : 4-tert-Butyldimethylsilyl-5'-chloro-4a'-hydroxy Simvastatin

- CAS Number : 123852-10-8

- Molecular Formula : CHClOSi

The biological activity of 4-tert-Butyldimethylsilyl-5'-chloro-4a'-hydroxy Simvastatin primarily involves the inhibition of HMG-CoA reductase, an enzyme crucial for cholesterol biosynthesis. By inhibiting this enzyme, the compound effectively reduces cholesterol levels in the bloodstream.

Lipid Lowering Effects

Research indicates that derivatives of Simvastatin exhibit significant lipid-lowering effects. A study demonstrated that 4-tert-butyldimethylsilyl derivatives can enhance the bioavailability and efficacy of statins by improving their solubility and absorption in the gastrointestinal tract .

Anti-inflammatory Properties

In vitro studies have shown that 4-tert-Butyldimethylsilyl-5'-chloro-4a'-hydroxy Simvastatin possesses anti-inflammatory properties. It has been observed to reduce the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines . This suggests potential applications in treating inflammatory diseases.

Anticancer Activity

Recent investigations into the anticancer properties of this compound have revealed promising results. In a mouse model, it was found to inhibit tumor growth significantly when combined with photochemical internalization techniques, enhancing drug delivery to cancer cells . The compound's ability to induce apoptosis in cancer cells has also been documented, indicating its potential as a therapeutic agent in oncology.

Case Studies

Safety and Toxicology

While the biological activities are promising, safety assessments are crucial. Preliminary toxicity studies indicate that this compound exhibits a favorable safety profile at therapeutic doses. However, comprehensive toxicological evaluations are necessary to confirm its safety for clinical use.

Propriétés

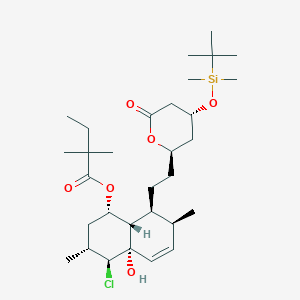

IUPAC Name |

[(1S,3R,4S,4aS,7S,8S,8aS)-8-[2-[(2R,4R)-4-[tert-butyl(dimethyl)silyl]oxy-6-oxooxan-2-yl]ethyl]-4-chloro-4a-hydroxy-3,7-dimethyl-2,3,4,7,8,8a-hexahydro-1H-naphthalen-1-yl] 2,2-dimethylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H53ClO6Si/c1-11-30(7,8)28(34)37-24-16-20(3)27(32)31(35)15-14-19(2)23(26(24)31)13-12-21-17-22(18-25(33)36-21)38-39(9,10)29(4,5)6/h14-15,19-24,26-27,35H,11-13,16-18H2,1-10H3/t19-,20+,21+,22+,23-,24-,26-,27-,31-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUYDNPDLGLCXCC-FSYOVWAKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)C(=O)OC1CC(C(C2(C1C(C(C=C2)C)CCC3CC(CC(=O)O3)O[Si](C)(C)C(C)(C)C)O)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(C)(C)C(=O)O[C@H]1C[C@H]([C@@H]([C@]2([C@H]1[C@H]([C@H](C=C2)C)CC[C@@H]3C[C@H](CC(=O)O3)O[Si](C)(C)C(C)(C)C)O)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H53ClO6Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10438779 | |

| Record name | 4-tert-Butyldimethylsilyl-5'-chloro-4a'-hydroxy Simvastatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10438779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

585.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123852-10-8 | |

| Record name | 4-tert-Butyldimethylsilyl-5'-chloro-4a'-hydroxy Simvastatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10438779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.